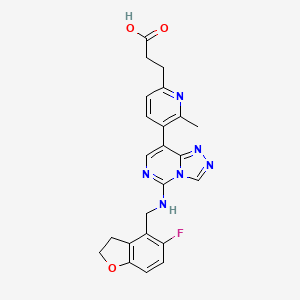

Mak683-CH2CH2cooh

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H21FN6O3 |

|---|---|

Molekulargewicht |

448.4 g/mol |

IUPAC-Name |

3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methyl-2-pyridinyl]propanoic acid |

InChI |

InChI=1S/C23H21FN6O3/c1-13-15(4-2-14(28-13)3-7-21(31)32)18-11-26-23(30-12-27-29-22(18)30)25-10-17-16-8-9-33-20(16)6-5-19(17)24/h2,4-6,11-12H,3,7-10H2,1H3,(H,25,26)(H,31,32) |

InChI-Schlüssel |

WWNHSPXQGRANDX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)CCC(=O)O)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to MAK683: A Novel Allosteric Inhibitor of the PRC2 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions as an allosteric inhibitor by targeting the Embryonic Ectoderm Development (EED) subunit, a critical component for the enzymatic activity of PRC2. By disrupting the EED-EZH2 interaction, MAK683 effectively inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. This mode of action has shown promise in preclinical and clinical settings for the treatment of various malignancies, particularly those dependent on PRC2 activity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to MAK683.

Chemical Structure and Properties

MAK683, also known as EED inhibitor-1, is a triazolopyrimidine derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | [1] |

| Molecular Formula | C₂₀H₁₇FN₆O | [1] |

| Molecular Weight | 376.4 g/mol | [1] |

| CAS Number | 1951408-58-4 | [1] |

| SMILES | Cc1ncccc1-c2nc3c(n2)n(C)c(nc3N(Cc3c(F)cc4c(c3)OCCO4)C)C | [1] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

MAK683 exerts its therapeutic effect by allosterically inhibiting the PRC2 complex. The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of H3K27, leading to transcriptional repression.[3]

The mechanism of action of MAK683 can be summarized in the following steps:

-

Binding to EED: MAK683 selectively binds to the H3K27me3-binding pocket of the EED subunit.[3]

-

Allosteric Inhibition: This binding induces a conformational change in EED, which in turn prevents the interaction between EED and the catalytic subunit, EZH2.[3]

-

Disruption of PRC2 Activity: The disruption of the EED-EZH2 interaction leads to the loss of PRC2's histone methyltransferase activity.[3]

-

Reduction of H3K27me3: Consequently, the levels of the repressive H3K27me3 mark on histone tails are reduced.[3]

-

Gene Reactivation and Anti-Tumor Effect: The decrease in H3K27me3 leads to the derepression of PRC2 target genes, including tumor suppressor genes, ultimately resulting in the inhibition of tumor cell proliferation.[3]

Caption: Mechanism of action of MAK683, an allosteric inhibitor of the PRC2 complex.

Quantitative Data

The inhibitory activity of MAK683 has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.

| Assay Type | Target | IC₅₀ (nM) | Reference |

| EED Alphascreen Binding Assay | EED | 59 | [4][5] |

| LC-MS Assay | EED | 89 | [4][5] |

| ELISA Assay | EED | 26 | [4][5] |

| Cellular Antiproliferative Assay | KARPAS-422 cells (B-cell lymphoma) | 30 (after 14 days) | [4] |

Experimental Protocols

In Vitro IC₅₀ Determination Assays

While specific, detailed internal protocols from the discovering entity are proprietary, the principles behind the assays used to determine the IC₅₀ values of MAK683 are well-established.

EED Alphascreen Binding Assay: This is a bead-based immunoassay used to measure the binding of MAK683 to the EED protein. The assay typically involves:

-

Biotinylated H3K27me3 peptide is bound to streptavidin-coated donor beads.

-

GST-tagged EED protein is bound to anti-GST-coated acceptor beads.

-

In the absence of an inhibitor, the interaction between EED and the H3K27me3 peptide brings the donor and acceptor beads into close proximity.

-

Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

MAK683 competes with the H3K27me3 peptide for binding to EED, thus preventing the beads from coming into proximity and reducing the light signal.

-

The IC₅₀ is calculated as the concentration of MAK683 that causes a 50% reduction in the signal.

LC-MS and ELISA Assays: These are likely used to measure the enzymatic activity of the PRC2 complex in the presence of varying concentrations of MAK683. The general workflow involves:

-

Incubating the purified PRC2 complex with its substrates (histone H3 and S-adenosylmethionine - SAM).

-

Adding different concentrations of MAK683 to the reaction.

-

Stopping the reaction and quantifying the amount of H3K27me3 produced using either Liquid Chromatography-Mass Spectrometry (LC-MS) for direct detection and quantification of the methylated peptide or an Enzyme-Linked Immunosorbent Assay (ELISA) with an antibody specific for H3K27me3.

-

The IC₅₀ is determined as the concentration of MAK683 that inhibits 50% of the PRC2 enzymatic activity.

Cellular Antiproliferative Assay

The antiproliferative activity of MAK683 is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. The general protocol is as follows:

-

Seed cancer cells (e.g., KARPAS-422) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of MAK683 for a specified period (e.g., 14 days).

-

At the end of the treatment period, add the viability reagent (e.g., MTT) and incubate.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

The IC₅₀ is calculated as the concentration of MAK683 that reduces cell viability by 50% compared to untreated control cells.

Xenograft Animal Models

The in vivo efficacy of MAK683 has been evaluated in mouse xenograft models. A representative experimental workflow is described below.

Caption: A typical experimental workflow for evaluating the in vivo efficacy of MAK683.

Clinical Development

MAK683 has entered clinical development for the treatment of advanced malignancies. A first-in-human, Phase I/II, multicenter, open-label study (NCT02900651) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of MAK683 in adult patients with advanced cancers, including diffuse large B-cell lymphoma (DLBCL) and other solid tumors.[1][6][7]

Conclusion

MAK683 is a promising, first-in-class, allosteric inhibitor of the PRC2 complex with a well-defined mechanism of action. Its ability to potently and selectively inhibit H3K27 trimethylation through targeting the EED subunit provides a novel therapeutic strategy for cancers dependent on PRC2 activity. The preclinical data, demonstrating both in vitro and in vivo efficacy, have supported its advancement into clinical trials. Further investigation will continue to elucidate the full therapeutic potential of MAK683 in various oncological indications.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]

The EED-H3K27me3 Interaction: A Therapeutic Target for Epigenetic Dysregulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2) has emerged as a critical node in epigenetic regulation and a promising therapeutic target for a range of human cancers. The interaction between EED and the trimethylated lysine 27 on histone H3 (H3K27me3) is a key allosteric activation mechanism for the PRC2 complex, which is often dysregulated in oncology. This guide provides a comprehensive overview of the EED-H3K27me3 interaction, its role in disease, and the strategies for its therapeutic targeting.

The PRC2 Complex and the Central Role of EED

The Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase complex essential for the regulation of gene expression, particularly during development and cell differentiation. The core components of the PRC2 complex are:

-

EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit responsible for the mono-, di-, and trimethylation of H3K27.

-

EED (Embryonic Ectoderm Development): A WD40-repeat-containing protein that acts as a scaffold and is crucial for the allosteric activation of PRC2.

-

SUZ12 (Suppressor of Zeste 12): A zinc-finger protein that is essential for the integrity and catalytic activity of the complex.

-

RBBP4/7 (Retinoblastoma-binding protein 4/7): Histone-binding proteins that contribute to the complex's interaction with nucleosomes.

Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is a hallmark of various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma[1]. This hyperactivity leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting tumorigenesis[2][3].

The interaction between EED and H3K27me3 is a critical feed-forward mechanism that propagates the repressive chromatin state. EED contains an "aromatic cage" that specifically recognizes and binds to the H3K27me3 mark. This binding event induces a conformational change in EZH2, leading to a significant enhancement of its methyltransferase activity[4][5]. This allosteric activation is essential for the spreading and maintenance of the H3K27me3 mark across chromatin domains.

Therapeutic Targeting of the EED-H3K27me3 Interaction

The dependence of PRC2 on the EED-H3K27me3 interaction for its full catalytic activity presents a compelling therapeutic opportunity. Small molecule inhibitors designed to bind to the H3K27me3-binding pocket of EED can allosterically inhibit PRC2 activity. This approach offers a distinct mechanism of action compared to inhibitors that target the catalytic SET domain of EZH2.

A key advantage of EED inhibitors is their potential to overcome resistance to EZH2 inhibitors. DLBCL cell lines that have acquired mutations rendering them resistant to EZH2 inhibitors remain sensitive to EED inhibitors like EED226 and A-395[4]. This suggests that allosteric PRC2 inhibitors may be effective in tumors that have developed resistance to catalytic EZH2 inhibition[4].

Several EED inhibitors are currently in various stages of preclinical and clinical development, demonstrating the therapeutic promise of this strategy[1].

Quantitative Data on EED Inhibitors

The following tables summarize the quantitative data for key EED inhibitors, providing a comparative overview of their potency and binding affinities.

Table 1: In Vitro Potency of EED Inhibitors

| Compound | Assay Type | Target/Substrate | IC50 (nM) | Reference |

| A-395 | H3K27me3 Peptide Competition | EED | 7 | [3] |

| Cellular H3K27me2 Inhibition | - | 390 | [3] | |

| Cellular H3K27me3 Inhibition | - | 90 | [3] | |

| EED226 | PRC2 Enzymatic Assay | H3K27me0 Peptide | 23.4 | [2] |

| PRC2 Enzymatic Assay | Mononucleosome | 53.5 | [2] | |

| Cellular H3K27me3 Inhibition (G401 cells) | - | 220 | [2] | |

| Antiproliferative Assay (KARPAS422 cells) | - | 80 | [2] | |

| MAK683 | EED-H3K27me3 AlphaScreen | - | 5.9 | [1] |

| Cellular H3K27me3 Inhibition (HeLa cells) | - | 1.014 | [6] | |

| Antiproliferative Assay (KARPAS422 cells) | - | 3 | [1] |

Table 2: Binding Affinity of EED Inhibitors

| Compound | Assay Type | Binding Partner | Kd (nM) | Reference |

| A-395 | Surface Plasmon Resonance (SPR) | EED | 1.5 | [5] |

| EED226 | Isothermal Titration Calorimetry (ITC) | EED | 82 | [2] |

| Isothermal Titration Calorimetry (ITC) | PRC2 Complex | 114 | [2] | |

| Wedelolactone | - | EED | 2820 | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the EED-H3K27me3 interaction are provided below.

AlphaScreen Competition Binding Assay

This assay is used to measure the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.

Materials:

-

Recombinant EED protein

-

Biotinylated H3K27me3 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-tag (e.g., His-tag) Acceptor beads (PerkinElmer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

Test compounds

-

384-well microplate

Protocol:

-

Prepare a mixture of recombinant EED protein and biotinylated H3K27me3 peptide in assay buffer.

-

Add the test compound at various concentrations to the wells of the 384-well plate.

-

Add the EED/peptide mixture to the wells.

-

Incubate at room temperature for 1 hour.

-

Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the PRC2 complex and the effect of inhibitors.

Materials:

-

Recombinant PRC2 complex (EZH2/EED/SUZ12)

-

Histone H3 peptide (e.g., H3K27me0) or mononucleosomes as substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Test compounds

-

Scintillation cocktail and counter

Protocol:

-

Set up reactions in a microplate containing HMT assay buffer, PRC2 complex, and the histone substrate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal titration calorimeter

-

Purified EED protein or PRC2 complex

-

Test compound

-

Dialysis buffer (ensure the buffer for the protein and ligand are identical)

Protocol:

-

Thoroughly dialyze the protein and dissolve the compound in the same dialysis buffer to minimize heats of dilution.

-

Degas both the protein solution and the compound solution.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.

-

The heat change associated with each injection is measured.

-

The data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR measures the real-time binding kinetics of a ligand to an immobilized protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified EED protein (ligand)

-

Test compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Protocol:

-

Immobilize the purified EED protein onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a series of concentrations of the test compound (analyte) over the sensor surface.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte bound to the ligand.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

-

Regenerate the sensor surface to remove any remaining bound analyte.

-

Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Cell line of interest

-

Test compound

-

Lysis buffer

-

Antibodies against the target protein (EED)

-

Western blotting or ELISA reagents

Protocol:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble EED protein in the supernatant using Western blotting or ELISA.

-

Binding of the compound to EED will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PRC2 signaling pathway and a typical experimental workflow for the discovery and characterization of EED inhibitors.

Caption: PRC2 signaling pathway and the mechanism of EED inhibitors.

Caption: A typical workflow for the discovery and validation of EED inhibitors.

Conclusion

The allosteric regulation of the PRC2 complex through the EED-H3K27me3 interaction represents a significant vulnerability that can be exploited for therapeutic intervention in cancers and other diseases characterized by PRC2 hyperactivity. The development of potent and selective EED inhibitors has provided valuable tools to probe the biology of PRC2 and offers a promising new class of epigenetic therapies. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. Polycomb gene silencing mechanisms: PRC2 chromatin targeting, H3K27me3 “readout” and phase separation-based compaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polycomb Gene Silencing Mechanisms: PRC2 Chromatin Targeting, H3K27me3 'Readout', and Phase Separation-Based Compaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRC2 during vertebrate organogenesis: a complex in transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of MAK683: A Technical Guide to its Synthesis, Chemical Properties, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025 - In the rapidly evolving landscape of epigenetic drug discovery, MAK683 has emerged as a clinical-stage, first-in-class, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). By targeting the Embryonic Ectoderm Development (EED) subunit, MAK683 offers a novel mechanism to modulate gene expression, presenting a promising therapeutic avenue for a range of malignancies. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and structure-activity relationships of MAK683 and its derivatives, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic regulation.

Synthesis of MAK683: A Stepwise Optimization from a High-Throughput Screening Hit

The development of MAK683 originated from the optimization of a tool compound, EED226, which itself was identified through a high-throughput screening campaign. The synthetic journey to MAK683 involved a systematic structure-guided approach to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of the Precursor Scaffold: EED226

While a detailed, publicly available, step-by-step protocol for the synthesis of MAK683 by its developers is not fully disclosed, the scientific literature outlines the synthetic route to its precursor, EED226. The synthesis of EED226 serves as the foundational chemistry for understanding the subsequent development of MAK683. The general synthetic approach for EED226 involves the construction of a triazolopyrimidine core, followed by the introduction of key side chains that engage with the H3K27me3 binding pocket of EED.

From EED226 to MAK683: Key Structural Modifications and Structure-Activity Relationship (SAR)

The transformation of EED226 into the clinical candidate MAK683 was driven by a series of strategic chemical modifications aimed at improving its drug-like properties. The key structural changes and the resulting structure-activity relationships are summarized below. A pivotal publication details this stepwise optimization process, providing insights into the rationale behind the modifications.[1][2][3]

Key optimization steps included modifications to the solvent-exposed region of the molecule to enhance solubility and metabolic stability, as well as alterations to the core structure to improve potency and cell-based activity. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of MAK683 as a compound with a balanced profile of potency, selectivity, and in vivo efficacy.[1][2]

Chemical and Biological Properties of MAK683

MAK683 is a potent and selective allosteric inhibitor of PRC2. Its mechanism of action involves binding to the EED subunit, thereby preventing the interaction between EED and trimethylated histone H3 at lysine 27 (H3K27me3). This disruption of the EED-H3K27me3 interaction leads to a conformational change in PRC2, ultimately inhibiting its methyltransferase activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for MAK683 and its precursor, EED226, from various in vitro and cellular assays.

| Compound | EED AlphaScreen Binding IC50 (nM) | LC-MS Assay IC50 (nM) | ELISA Assay IC50 (nM) | KARPAS422 Cell Proliferation GI50 (nM, 14 days) |

| MAK683 | 59 | 89 | 26 | 14 |

| EED226 | - | - | 23.4 (enzymatic assay) | - |

Data for MAK683 and EED226 were compiled from multiple sources.[1][3][4]

Pharmacokinetic Profile

Preclinical studies have demonstrated that MAK683 possesses a favorable pharmacokinetic profile, supporting its oral administration. It has been shown to be well-tolerated in animal models and achieves plasma concentrations sufficient for target engagement and anti-tumor efficacy.[1][3]

Key Experimental Protocols

The characterization of MAK683 and its derivatives relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the literature.

AlphaScreen Competition Binding Assay

This assay is used to quantify the binding affinity of compounds to the EED subunit.

Principle: The assay relies on the proximity of a donor and an acceptor bead. One bead is coupled to a biotinylated H3K27me3 peptide, and the other is coupled to a His-tagged EED protein. When the peptide and protein interact, the beads are brought into close proximity, generating a detectable signal. Inhibitors that bind to EED and disrupt this interaction will lead to a decrease in the signal.

Protocol:

-

Prepare serial dilutions of the test compound in an appropriate buffer.

-

In a 384-well plate, add the test compound, His-tagged EED protein, and biotinylated H3K27me3 peptide.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Add streptavidin-coated donor beads and nickel chelate acceptor beads.

-

Incubate in the dark to allow for bead-protein/peptide binding.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.[5][6][7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of a compound with its target protein within a cellular context.

Principle: The binding of a ligand to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol:

-

Treat cultured cells with the test compound or vehicle control.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of soluble EED protein in the supernatant using methods such as Western blotting or ELISA.

-

Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm).[9][10][11][12]

Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the PRC2 complex and the inhibitory effect of compounds.

Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM), often radiolabeled, to a histone substrate by the PRC2 complex. A decrease in the incorporation of the radiolabeled methyl group in the presence of an inhibitor indicates its potency.

Protocol:

-

Set up a reaction mixture containing the PRC2 enzyme complex, a histone substrate (e.g., oligonucleosomes or histone peptides), and radiolabeled SAM.

-

Add the test compound at various concentrations.

-

Incubate the reaction to allow for the methylation reaction to proceed.

-

Stop the reaction and separate the histone substrate from the unincorporated SAM.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the compound concentration.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving MAK683 and a typical experimental workflow for its characterization.

Caption: Mechanism of action of MAK683.

Caption: Experimental workflow for MAK683 characterization.

Conclusion and Future Directions

MAK683 represents a significant advancement in the field of epigenetic therapy. Its unique allosteric mechanism of PRC2 inhibition provides a differentiated approach compared to catalytic EZH2 inhibitors and may offer advantages in overcoming certain resistance mechanisms. The ongoing clinical development of MAK683 will be crucial in defining its therapeutic potential in various cancers.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Derivatives: The synthesis and evaluation of new MAK683 derivatives could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. A derivative, MAK683-CH2CH2COOH, has already been utilized in the development of PROTAC EED degraders, highlighting a promising avenue for further exploration.

-

Combination Therapies: Investigating the synergistic effects of MAK683 with other anti-cancer agents, including other epigenetic modifiers and targeted therapies, could broaden its clinical utility.

-

Biomarker Development: The identification of predictive biomarkers will be essential for patient selection and for monitoring treatment response to MAK683.

This technical guide provides a foundational understanding of the synthesis and chemical properties of MAK683 and its derivatives. As research in this field continues to progress, the insights gained from the development of MAK683 will undoubtedly pave the way for the next generation of epigenetic modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. researchgate.net [researchgate.net]

- 14. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MAK683 in In-Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAK683 is a potent and selective, orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions as an allosteric inhibitor by targeting the Embryonic Ectoderm Development (EED) subunit. By binding to the H3K27me3-binding pocket of EED, MAK683 disrupts the interaction between EED and the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2). This disruption leads to the inhibition of PRC2's methyltransferase activity, resulting in a global reduction of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, making MAK683 a promising therapeutic agent.

These application notes provide detailed protocols for the in-vitro use of MAK683 in cell culture assays to assess its biological activity and mechanism of action.

Data Presentation

In-Vitro Activity of MAK683 in Cancer Cell Lines

The following table summarizes the reported in-vitro activity of MAK683 in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values indicate the concentration of MAK683 required to inhibit a specific biological process by 50%.

| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 / GI50 (nM) |

| HeLa | Cervical Cancer | Biochemical | H3K27me3 Reduction | 1.014[1] |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2-Y641F mutant) | Cell Proliferation | Cell Viability | 1.153[1] |

| Karpas-422 | Diffuse Large B-cell Lymphoma | Cell Proliferation | Growth Inhibition (GI50) | 9 ± 4 |

| G401 | Rhabdoid Tumor | Cell Proliferation | Growth Inhibition (GI50) | 3 ± 2 |

| A673 | Ewing's Sarcoma | Cell Proliferation | Growth Inhibition (GI50) | 4 |

Note: IC50 and GI50 values can vary depending on the specific assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Signaling Pathways

Canonical PRC2 Signaling Pathway and Inhibition by MAK683

The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in gene silencing through the trimethylation of Histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes. MAK683 allosterically inhibits this process by binding to the EED subunit, thereby preventing the activation of EZH2.

Non-Canonical EZH2 Signaling in Chemoresistance

In some cancer cells, particularly in the context of chemoresistance, EZH2 can participate in non-canonical signaling pathways independent of its histone methyltransferase activity. One such pathway involves the activation of STAT3, a signal transducer and activator of transcription. This can lead to the upregulation of genes involved in cell survival and drug resistance. By disrupting the PRC2 complex, MAK683 may also impact these non-canonical functions.[2]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for in-vitro experiments using MAK683.

Protocol 1: Preparation of MAK683 Stock and Working Solutions

Materials:

-

MAK683 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for your cell line

Procedure:

-

Reconstitution of MAK683 Powder:

-

Briefly centrifuge the vial of MAK683 powder to ensure all the powder is at the bottom.

-

Following the manufacturer's instructions, dissolve the MAK683 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex or sonicate until the powder is completely dissolved.

-

-

Aliquoting and Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the MAK683 stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.

-

Protocol 2: Cell Viability/Proliferation Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MAK683 working solutions

-

Cell viability reagent (e.g., MTT, XTT, WST-1, or a commercial kit like CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

MAK683 Treatment:

-

Prepare a series of MAK683 dilutions in complete cell culture medium at 2X the final desired concentration.

-

Remove the medium from the wells and add 100 µL of the MAK683 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).

-

-

Measurement of Cell Viability:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (medium only) from all values.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the log of the MAK683 concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Protocol 3: Western Blot for H3K27me3 Levels

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture plates

-

MAK683 working solutions

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed cells and treat with MAK683 at various concentrations for a specific time period (e.g., 48-72 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Harvest the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Repeat the immunoblotting process for the anti-total Histone H3 antibody as a loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.

-

Protocol 4: Gene Expression Analysis (General Workflow)

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture plates

-

MAK683 working solutions

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase I

-

cDNA synthesis kit

-

qPCR primers for target genes and housekeeping genes

-

qPCR master mix

-

Real-time PCR system

-

(For RNA-seq) RNA library preparation kit and next-generation sequencing platform

Procedure:

-

RNA Extraction and Quality Control:

-

Treat cells with MAK683 as described in the previous protocols.

-

Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

-

cDNA Synthesis (for qPCR):

-

Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, gene-specific primers for your target genes of interest (e.g., known PRC2 target genes) and housekeeping genes (e.g., GAPDH, ACTB).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between MAK683-treated and vehicle-treated samples.

-

-

RNA Sequencing (RNA-seq) (for global gene expression analysis):

-

Prepare sequencing libraries from the high-quality RNA samples. This typically involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription, and adapter ligation.

-

Perform next-generation sequencing on the prepared libraries.

-

Analyze the sequencing data using a bioinformatics pipeline to align reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between conditions.

-

Perform pathway and gene set enrichment analysis to identify biological processes affected by MAK683 treatment.

-

Conclusion

MAK683 is a valuable tool for studying the role of the PRC2 complex in cancer biology and for evaluating a novel therapeutic strategy. The protocols outlined in these application notes provide a framework for conducting in-vitro studies with MAK683. It is essential to optimize these protocols for your specific cell lines and experimental conditions to ensure robust and reproducible results. Always consult the relevant literature and manufacturer's guidelines for detailed information.

References

Preparing MAK683 Stock Solutions for Preclinical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of stock solutions of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED).[1][2] Accurate preparation and storage of MAK683 stock solutions are critical for ensuring reproducible and reliable results in preclinical cancer research. This guide outlines the necessary materials, step-by-step procedures for preparing solutions for both in vitro and in vivo applications, and best practices for storage and handling.

Introduction to MAK683

MAK683 is a small molecule inhibitor that targets the EED subunit of PRC2, a key epigenetic regulator frequently dysregulated in various cancers.[1][2] By binding to the H3K27me3-binding pocket of EED, MAK683 allosterically inhibits the methyltransferase activity of PRC2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3).[1][3] This modulation of a critical epigenetic mark results in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in PRC2-dependent cancers.[1][4] Given its potent activity, with IC50 values in the nanomolar range, precise preparation of MAK683 solutions is paramount for experimental success.[5][6]

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of MAK683 is essential for its proper handling and solution preparation.

| Property | Value | Source |

| Molecular Weight | 376.39 g/mol | [5] |

| Formula | C₂₀H₁₇FN₆O | [5] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 1951408-58-4 | [5] |

| Solubility (DMSO) | Up to 40 mg/mL (106.27 mM) | [5] |

| Solubility (DMSO) | Up to 12.5 mg/mL (33.21 mM) | [7] |

Note: Solubility can be affected by the purity of the compound and the quality of the solvent. It is highly recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of MAK683.[5][7] The use of ultrasonic treatment may be required to fully dissolve the compound.[5]

Experimental Protocols

In Vitro Stock Solution Preparation (DMSO)

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) for use in cell-based assays.

Materials:

-

MAK683 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated pipettes

Protocol:

-

Equilibrate the MAK683 powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of MAK683 powder using a calibrated analytical balance.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 40 mM). Refer to the table below for common stock concentrations.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes. Intermittent vortexing during sonication can facilitate dissolution.[5]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[8]

-

Store the aliquots as recommended in the storage section.

Stock Solution Preparation Table (for DMSO):

| Desired Concentration | Mass of MAK683 (for 1 mL) | Volume of DMSO | Molar Equivalent |

| 1 mM | 0.376 mg | 1 mL | 106.27 mM |

| 10 mM | 3.76 mg | 1 mL | - |

| 40 mg/mL | 40 mg | 1 mL | 106.27 mM |

In Vivo Formulation Preparation

For animal studies, MAK683 needs to be formulated in a vehicle suitable for administration (e.g., oral gavage or intraperitoneal injection). Below are two common formulations. Note: Working solutions for in vivo experiments should be prepared fresh on the day of use.[5]

Formulation 1: Suspended Solution (e.g., for oral or intraperitoneal injection)

This formulation results in a suspended solution.

Materials:

-

MAK683 DMSO stock solution (e.g., 21.7 mg/mL)[5]

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of MAK683 in DMSO as described in section 3.1.

-

In a sterile tube, add the following solvents sequentially, ensuring thorough mixing after each addition:

-

10% DMSO (from the MAK683 stock)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

For example, to prepare 1 mL of a 2.17 mg/mL final solution, add 100 µL of a 21.7 mg/mL MAK683 DMSO stock to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the total volume to 1 mL.[5]

-

Use sonication to ensure a uniform suspension.[5]

Formulation 2: Clear Solution (e.g., for oral administration)

This formulation results in a clear solution.

Materials:

-

MAK683 DMSO stock solution (e.g., 21.7 mg/mL)[5]

-

Corn Oil

Protocol:

-

Prepare a stock solution of MAK683 in DMSO as described in section 3.1.

-

In a sterile tube, add the following sequentially, ensuring thorough mixing:

-

10% DMSO (from the MAK683 stock)

-

90% Corn Oil

-

-

For example, to prepare 1 mL of a ≥ 2.17 mg/mL solution, add 100 µL of a 21.7 mg/mL MAK683 DMSO stock to 900 µL of corn oil and mix thoroughly.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of MAK683.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [5] |

| 4°C | 2 years | [5] | |

| In Solvent | -80°C | 2 years | [5] |

| -20°C | 1 year | [5] |

General Recommendations:

-

Protect the compound from light and moisture.[8]

-

For stock solutions in solvent, it is highly recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]

-

Solutions for in vivo use should be prepared fresh daily.[5]

Mechanism of Action and Signaling Pathway

MAK683 functions as an allosteric inhibitor of the PRC2 complex. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED.[1][4] EED contains a binding pocket that recognizes H3K27me3, a product of EZH2's methyltransferase activity. This interaction is crucial for the allosteric activation and propagation of the H3K27me3 repressive mark.[1][2] MAK683 binds to this pocket on EED, preventing its interaction with H3K27me3 and thereby disrupting the catalytic activity of the PRC2 complex.[1][3] This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.[2]

Caption: Mechanism of action of MAK683 as an EED inhibitor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing MAK683 stock and working solutions.

Caption: Workflow for preparing MAK683 solutions.

References

- 1. Facebook [cancer.gov]

- 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic activity evaluation of MAK683, a selective oral embryonic ectoderm development (EED) inhibitor, in adults with advanced malignancies in a first-in-human study. - ASCO [asco.org]

- 4. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for MAK683 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of MAK683, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), in preclinical mouse xenograft models. The provided protocols are based on available preclinical data for MAK683 and structurally related EED inhibitors.

Introduction to MAK683

MAK683 is a small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1] By binding to the H3K27me3-binding pocket of EED, MAK683 allosterically inhibits the methyltransferase activity of the EZH2 subunit of PRC2.[1][2] This leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] Preclinical studies have demonstrated the anti-tumor efficacy of MAK683 in various cancer models, including lymphoma and rhabdoid tumors.[1][3]

Mechanism of Action: PRC2 Inhibition

The PRC2 complex, composed of the core components EZH2, EED, and SUZ12, plays a crucial role in regulating gene expression. EZH2 is the catalytic subunit responsible for methylating H3K27. The binding of EED to existing H3K27me3 marks enhances the catalytic activity of EZH2 in a positive feedback loop. MAK683 disrupts this process by occupying the H3K27me3 binding pocket on EED, thereby preventing the allosteric activation of PRC2 and leading to a global decrease in H3K27me3 levels. This results in the derepression of PRC2 target genes, including tumor suppressor genes, which in turn inhibits cancer cell proliferation.

Data Presentation: Dosage and Administration in Mouse Xenograft Models

The following tables summarize the reported dosage and administration protocols for MAK683 and related EED inhibitors in commonly used mouse xenograft models. It is important to note that optimal dosing may vary depending on the specific cell line, mouse strain, and experimental endpoint.

Table 1: MAK683 Administration in G401 (Rhabdoid Tumor) Xenograft Model

| Parameter | Details | Reference |

| Cell Line | G401 (Human Rhabdoid Tumor) | [3] |

| Drug | MAK683 | [3] |

| Dosage | Not explicitly stated, but demonstrated good efficacy. | [3] |

| Administration Route | Oral (p.o.), once daily (qd) | [3] |

| Vehicle | Suspension formulation | [3] |

| Treatment Duration | 25 days | [3] |

| Observed Effects | Significant tumor growth inhibition, reduced Ki-67, increased SA-β-gal activity. | [3][4] |

Table 2: Administration of Related EED Inhibitors in Karpas-422 (Lymphoma) Xenograft Model

| Parameter | EED226 | APG-5918 | Compound in Abstract |

| Cell Line | Karpas-422 (Human B-cell Lymphoma) | Karpas-422 (Human B-cell Lymphoma) | Karpas-422 (Human B-cell Lymphoma) |

| Drug | EED226 (MAK683 predecessor) | APG-5918 (EED Inhibitor) | Unnamed EED Inhibitor |

| Dosage | 40 mg/kg | 50 and 100 mg/kg | 160 mg/kg |

| Administration Route | Oral gavage | Not specified | Not specified |

| Frequency | Not specified | Not specified | Twice daily (BID) |

| Treatment Duration | 32 days | 28 days | Not specified |

| Observed Effects | Complete tumor regression | Robust tumor activity | Robust anti-tumor effects |

| Reference | [5] | [5] | [6] |

Experimental Protocols

The following are representative protocols for the use of MAK683 in mouse xenograft studies, synthesized from available preclinical data.

Protocol 1: G401 Rhabdoid Tumor Xenograft Study

1. Cell Culture and Implantation:

-

Culture G401 cells in appropriate media until they reach the desired confluence.

-

Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium) mixed with Matrigel (1:1 ratio).

-

Subcutaneously inject 1-5 x 10^6 G401 cells into the flank of immunocompromised mice (e.g., nude or SCID).

2. Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. MAK683 Formulation and Administration:

-

Prepare a suspension of MAK683 in a suitable vehicle. A common vehicle for oral gavage is 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water.

-

Administer MAK683 orally (p.o.) via gavage once daily (qd). While a specific dose for MAK683 in G401 xenografts is not publicly available, a starting point could be extrapolated from related compounds, with appropriate dose-ranging studies.

4. Monitoring and Endpoint:

-

Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study (e.g., 25 days), euthanize the mice and collect tumors for pharmacodynamic and histological analysis (e.g., H3K27me3 levels, Ki-67 staining).[3]

Protocol 2: Karpas-422 Lymphoma Xenograft Study (Representative)

1. Cell Culture and Implantation:

-

Culture Karpas-422 cells in appropriate media.

-

Harvest and resuspend cells for subcutaneous injection into the flank of immunocompromised mice.

2. Tumor Growth and Randomization:

-

Monitor tumor growth until they reach the desired volume for treatment initiation.

-

Randomize mice into treatment groups.

3. MAK683 Formulation and Administration:

-

Based on data from related EED inhibitors, a potential starting dose for MAK683 could be in the range of 40-100 mg/kg, administered orally.[5]

-

Formulate MAK683 in a vehicle suitable for oral administration.

4. Monitoring and Endpoint:

-

Measure tumor volume and body weight throughout the study.

-

Continue treatment for a defined period (e.g., 28-32 days) or until a predetermined endpoint is reached.[5]

-

Collect tumors for downstream analysis.

Experimental Workflow Visualization

Conclusion

MAK683 represents a promising therapeutic agent targeting the epigenetic machinery of cancer cells. The provided application notes and representative protocols offer a foundation for designing and executing in vivo studies to further evaluate its efficacy. Researchers should perform pilot studies to determine the optimal dosage and administration schedule for their specific xenograft model and experimental objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for MAK683 in Diffuse Large B-cell Lymphoma (DLBCL) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse large B-cell lymphoma (DLBCL) is an aggressive and heterogeneous malignancy. A subset of DLBCL is characterized by dysregulation of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. MAK683 is a potent and selective small-molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, MAK683 allosterically inhibits the methyltransferase activity of EZH2, the catalytic subunit of PRC2.[1] This leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark, and subsequent re-expression of silenced tumor suppressor genes. These application notes provide a summary of the current understanding of MAK683's application in DLBCL studies, including clinical trial data, preclinical findings, and detailed experimental protocols.

Mechanism of Action

MAK683 disrupts the PRC2 complex by binding to EED, which is essential for the catalytic activity of EZH2.[1][2] This inhibition of PRC2 leads to a decrease in H3K27me3 levels, resulting in the reactivation of silenced genes.[3] In some cancer models, this has been shown to induce a senescence-associated secretory phenotype (SASP), contributing to its anti-tumor effects.[3]

Clinical Studies in DLBCL

A Phase I/II clinical trial (NCT02900651) evaluated the safety and efficacy of MAK683 in patients with advanced malignancies, including a cohort of 31 patients with relapsed/refractory DLBCL.[2][4]

Patient Demographics and Dosing

Patients in the DLBCL cohort were heavily pre-treated, with a median of 4 prior lines of therapy. The median age was 70 years.[2] MAK683 was administered orally once daily (QD) or twice daily (BID) in 28-day cycles at escalating doses.[2]

Clinical Efficacy and Safety

The overall response rate (ORR) in the DLBCL cohort was 16%, with a disease control rate (DCR) of 29%. This included two complete responses (6%) and three partial responses (10%).[2] The median progression-free survival was 1.9 months.[4]

MAK683 was generally well-tolerated.[2] The most common treatment-related adverse events were hematological, including neutropenia, thrombocytopenia, and anemia.[4]

Table 1: Summary of Clinical Trial Data for MAK683 in DLBCL [2][4]

| Parameter | Value |

| Number of DLBCL Patients | 31 |

| Median Age (years) | 70 |

| Median Prior Lines of Therapy | 4 |

| Overall Response Rate (ORR) | 16% (95% CI: 5-34) |

| Complete Response (CR) | 6% (2 patients) |

| Partial Response (PR) | 10% (3 patients) |

| Stable Disease (SD) | 13% (4 patients) |

| Disease Control Rate (DCR) | 29% (95% CI: 14-48) |

| Median Progression-Free Survival (months) | 1.9 (90% CI: 1.8-2.3) |

Preclinical Studies in DLBCL

Preclinical studies have demonstrated the anti-tumor activity of MAK683 in DLBCL models. The predecessor to MAK683, EED226, showed complete tumor regression in a KARPAS-422 DLBCL xenograft model.[5] MAK683 itself has shown potent inhibition of cell proliferation in EZH2-mutant DLBCL cell lines, such as WSU-DLCL2.[3]

Table 2: Preclinical Activity of MAK683 in a DLBCL Cell Line [3]

| Cell Line | EZH2 Mutation | MAK683 IC50 (Cell Proliferation, 9 days) |

| WSU-DLCL2 | Y641F | < 10 nM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of MAK683 in DLBCL. Where specific protocols for MAK683 are not available, adapted protocols from studies using other EZH2 inhibitors in DLBCL are provided.

Cell Proliferation Assay (Adapted Protocol)

This protocol is adapted for determining the effect of MAK683 on the proliferation of DLBCL cell lines.

Materials:

-

DLBCL cell lines (e.g., KARPAS-422, WSU-DLCL2, OCI-Ly1)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MAK683 (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Culture DLBCL cells in RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of MAK683 in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the MAK683 dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for 72 to 144 hours.

-

At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PRC2 Complex and Histone Modifications (Adapted Protocol)

This protocol is for assessing the effect of MAK683 on the protein levels of PRC2 components and the H3K27me3 mark.

Materials:

-

DLBCL cells treated with MAK683

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EZH2, anti-EED, anti-SUZ12, anti-H3K27me3, anti-total H3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse MAK683-treated and control DLBCL cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Detect the signal using an ECL reagent and a chemiluminescence imaging system.

In Vivo Xenograft Study (Adapted Protocol)

This protocol is for evaluating the anti-tumor efficacy of MAK683 in a DLBCL xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

KARPAS-422 DLBCL cells

-

Matrigel

-

MAK683 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant 5-10 x 10^6 KARPAS-422 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer MAK683 or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight two to three times per week.

-

Continue treatment for the specified duration or until tumors reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Visualizations

MAK683 targets the PRC2 complex, a critical regulator of gene expression. Inhibition of PRC2 by MAK683 leads to the derepression of target genes, which can induce anti-tumor responses.

Caption: Mechanism of action of MAK683 in inhibiting the PRC2 complex in DLBCL.

Caption: Experimental workflow for preclinical evaluation of MAK683 in DLBCL.

Conclusion

MAK683 represents a promising therapeutic agent for a subset of patients with DLBCL, particularly those with relapsed/refractory disease. Its unique mechanism of targeting the EED subunit of the PRC2 complex offers a novel approach to epigenetic therapy. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical and clinical applications of MAK683 in DLBCL. Further studies are warranted to identify predictive biomarkers and explore rational combination strategies to enhance its therapeutic efficacy.

References

- 1. MAK683 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of EED-Targeting PROTACs using MAK683-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and evaluation of EED-targeting Proteolysis Targeting Chimeras (PROTACs) utilizing the MAK683-CH2CH2COOH warhead. Embryonic Ectoderm Development (EED) is a core subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer.[1][2] Targeting EED for degradation via the PROTAC technology presents a promising therapeutic strategy.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In this context, MAK683, a potent and selective allosteric inhibitor of EED, serves as the warhead. Its derivative, this compound, incorporates a carboxylic acid handle for linker attachment, enabling the synthesis of EED-targeting PROTACs.

These application notes will guide researchers through the synthesis of EED-targeting PROTACs, their characterization, and evaluation in cellular models.

Signaling Pathway and PROTAC Mechanism of Action

The PRC2 complex, composed of core subunits EED, SUZ12, and the catalytic subunit EZH2, is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL). MAK683 allosterically inhibits PRC2 activity by binding to the H3K27me3-binding pocket of EED.

EED-targeting PROTACs synthesized from this compound function by inducing the proximity of EED to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[2][3] This degradation results in a profound and sustained inhibition of PRC2 activity.

Caption: EED signaling pathway and the mechanism of action for an EED-targeting PROTAC.

Data Presentation

Several EED-targeting PROTACs have been synthesized and characterized, primarily utilizing the von Hippel-Lindau (VHL) E3 ligase. The following tables summarize the reported quantitative data for representative PROTACs.

Table 1: In Vitro Activity of EED-Targeting PROTACs

| Compound Name | Warhead | E3 Ligase Ligand | pKD (for EED) | pIC50 (PRC2 inhibition) | GI50 (Karpas422 cells, 14 days) | Reference |

| PROTAC EED degrader-2 | MAK683 | VHL | 9.27 | 8.11 | 0.057 µM | [3] |

| UNC6852 | EED226 | VHL | - | 8.1 (IC50 = 247 nM) | - | [4][5][6] |

Table 2: Cellular Degradation Activity of EED-Targeting PROTACs

| Compound Name | Cell Line | Treatment Conditions | EED Degradation | EZH2 Degradation | SUZ12 Degradation | Reference |

| PROTAC EED degrader-2 | Karpas422 | 1 µM for 24 hours | Yes | Yes | Yes | [3] |

| UNC6852 | HeLa | 10 µM for 24 hours | Yes | Yes | Yes | [6] |

Experimental Protocols

Synthesis of EED-Targeting PROTACs

The general synthetic scheme involves the coupling of this compound with an amine-functionalized E3 ligase ligand-linker conjugate. While detailed, step-by-step synthesis protocols for specific PROTACs like HY-130614 and HY-130615 are proprietary, a general procedure for amide bond formation is provided below. Researchers should refer to the primary literature for the synthesis of the specific VHL ligand-linker conjugates.[7]

Caption: General workflow for the synthesis of an EED-targeting PROTAC.

General Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

-

Coupling Reaction: To the solution containing the activated MAK683 derivative, add the amine-functionalized VHL ligand-linker conjugate (1 equivalent).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Cell Culture

-

Cell Line: Karpas422 (human DLBCL cell line with an EZH2 gain-of-function mutation) is a commonly used cell line for evaluating EED-targeting PROTACs.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for PRC2 Component Degradation

This protocol is for assessing the degradation of EED, EZH2, and SUZ12 in Karpas422 cells following PROTAC treatment.

-

Cell Seeding and Treatment: Seed Karpas422 cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours. Treat the cells with the desired concentrations of the EED-targeting PROTAC or vehicle control (e.g., DMSO) for the indicated time points (e.g., 1, 2, 4, 6, 8, 24 hours).[3]

-

Cell Lysis: After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

-

Quantification: Densitometry analysis can be performed using image analysis software to quantify the protein band intensities relative to the loading control.

Caption: Experimental workflow for Western blotting to assess PROTAC-mediated protein degradation.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the half-maximal growth inhibition (GI₅₀) of the PROTACs.

-

Cell Seeding: Seed Karpas422 cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the EED-targeting PROTAC (e.g., 0.01 to 100 µM) or vehicle control.[3]

-

Incubation: Incubate the plate for the desired period (e.g., 14 days for GI₅₀ determination).[3]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The GI₅₀ values can be calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).